Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-
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Overview
Description
Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- is a chemical compound with the molecular formula C12H5N3O2 and a molecular weight of 223.19 g/mol It is known for its unique structure, which includes a benzodioxole ring fused with an ethenetricarbonitrile group
Preparation Methods
The synthesis of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- typically involves the reaction of 1,3-benzodioxole with ethenetricarbonitrile under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- can be compared with other similar compounds, such as:
1,3-Benzodioxole derivatives: These compounds share the benzodioxole ring structure but differ in their functional groups.
Ethenetricarbonitrile derivatives: These compounds have the ethenetricarbonitrile group but differ in their aromatic ring structures.
The uniqueness of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- lies in its specific combination of the benzodioxole ring and ethenetricarbonitrile group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethene-1,1,2-tricarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-4-9(5-14)10(6-15)8-1-2-11-12(3-8)17-7-16-11/h1-3H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBOCXWCDCIQGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=C(C#N)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348397 |
Source
|
Record name | Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656811-17-5 |
Source
|
Record name | Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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